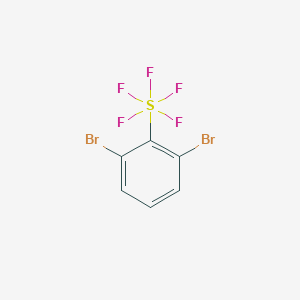

2,6-Dibromo-1-(pentafluorosulfur)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,6-Dibromo-1-(pentafluorosulfur)benzene is a chemical compound with the molecular formula C6H3Br2F5S and a molecular weight of 361.95 g/mol . This compound is characterized by the presence of two bromine atoms and a pentafluorosulfur group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The reaction conditions for these steps can vary, but they generally require the use of bromine and a fluorinating agent under controlled temperature and pressure conditions . Industrial production methods may involve more efficient and scalable processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2,6-Dibromo-1-(pentafluorosulfur)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products depending on the reagents used.

Addition Reactions: The pentafluorosulfur group can participate in addition reactions with other chemical species.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-Dibromo-1-(pentafluorosulfur)benzene has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and processes, particularly in the development of new drugs and therapies.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-1-(pentafluorosulfur)benzene involves its interaction with specific molecular targets and pathways. The bromine atoms and pentafluorosulfur group can interact with various biological molecules, leading to changes in their structure and function. These interactions can affect cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

2,6-Dibromo-1-(pentafluorosulfur)benzene can be compared with other similar compounds, such as:

- 2,6-Dibromo-1-(trifluoromethyl)benzene

- 2,6-Dibromo-1-(pentafluoromethyl)benzene

- 2,6-Dibromo-1-(pentafluorophenyl)benzene

These compounds share similar structural features but differ in the nature of the substituents attached to the benzene ring. The presence of the pentafluorosulfur group in this compound imparts unique chemical properties that distinguish it from these other compounds .

Biological Activity

2,6-Dibromo-1-(pentafluorosulfur)benzene is a fluorinated aromatic compound that has garnered attention in recent years due to its potential biological activities. This compound, characterized by the presence of bromine and pentafluorosulfur substituents, may exhibit unique properties that could be leveraged in various biological applications, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C6Br2F5S

- Molecular Weight : 330.83 g/mol

This compound features two bromine atoms and a pentafluorosulfur group attached to a benzene ring, contributing to its distinct reactivity and potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound possess significant antimicrobial properties. For instance, halogenated aromatic compounds are known to disrupt microbial cell membranes and inhibit essential enzymatic processes. The presence of bromine and fluorine atoms enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes.

- Case Study : A study investigating the antimicrobial activity of various halogenated compounds found that derivatives with multiple halogens exhibited higher efficacy against Gram-positive and Gram-negative bacteria compared to their non-halogenated counterparts.

Anticancer Activity

Fluorinated compounds have been widely studied for their anticancer properties. The unique electronic properties imparted by fluorine can influence the binding affinity of these compounds to biological targets such as enzymes or receptors involved in cancer progression.

- Research Findings : In vitro studies have shown that certain fluorinated compounds can inhibit the growth of cancer cell lines by inducing apoptosis or disrupting cell cycle progression. The mechanism often involves the inhibition of key signaling pathways that are critical for tumor growth .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased membrane permeability and subsequent cell death.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for drug development |

| 4-Bromophenol | Low | Moderate | Less effective due to fewer halogen substituents |

| Pentafluorobenzene | High | Low | Strong membrane activity but poor anticancer efficacy |

Properties

IUPAC Name |

(2,6-dibromophenyl)-pentafluoro-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2F5S/c7-4-2-1-3-5(8)6(4)14(9,10,11,12)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUPYADXSKDWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S(F)(F)(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2F5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.